

## A Comparative Analysis of Side Effect Profiles: Cinnarizine vs. Other Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of cinnarizine and other first and second-generation antihistamines, supported by available clinical data. The information is intended to assist in research, drug development, and clinical decision-making.

## Overview of Antihistamine Generations and Mechanisms

Antihistamines are broadly categorized into two generations based on their chemical properties and side effect profiles.

- First-Generation Antihistamines: These are older drugs, such as cinnarizine, diphenhydramine, and chlorpheniramine. They are lipophilic and readily cross the bloodbrain barrier, leading to significant central nervous system (CNS) effects, most notably sedation.[1] Many also exhibit anticholinergic (muscarinic receptor blockade) and anti-alphaadrenergic effects.
- Second-Generation Antihistamines: Newer agents like loratadine, cetirizine, and fexofenadine are more selective for peripheral H1 receptors and have limited ability to cross the blood-brain barrier.[1] This results in a significantly lower incidence of sedative and anticholinergic side effects.



Cinnarizine is a first-generation antihistamine with a unique pharmacological profile that, in addition to its H1 receptor antagonism, includes calcium channel blocking activity and dopamine D2 receptor antagonism.[2][3] These additional mechanisms of action contribute to its therapeutic effects in treating vertigo and motion sickness but also to its distinct side effect profile, particularly the risk of extrapyramidal symptoms.[2][4]

### **Comparative Side Effect Profiles: Quantitative Data**

The following tables summarize the available quantitative data on the incidence of key side effects for cinnarizine and other antihistamines. It is important to note that direct head-to-head comparative trials for all side effects across all listed drugs are limited. Data is compiled from various studies and sources.

### **Table 1: Sedation and Drowsiness**

Sedation is the most common side effect of first-generation antihistamines. The degree of sedation can be quantified using various methods, including subjective patient-reported outcomes like the Visual Analogue Scale (VAS) and objective measures such as the Multiple Sleep Latency Test (MSLT) and Critical Flicker Fusion (CFF) test.



| Antihistamine    | Generation           | Sedation<br>Incidence/Score             | Notes                                                                                    |
|------------------|----------------------|-----------------------------------------|------------------------------------------------------------------------------------------|
| Cinnarizine      | First                | High (occurs in >1 in 100 people)[5][6] | Drowsiness is a very common side effect. [7][8]                                          |
| Diphenhydramine  | First                | High                                    | Significantly poorer cognitive performance compared to placebo and loratadine.[9]        |
| Chlorpheniramine | First                | High                                    | Known to cause significant drowsiness.                                                   |
| Hydroxyzine      | First                | High                                    | Known as a sedating antihistamine.[10]                                                   |
| Promethazine     | First                | High                                    | One of the most sedating antihistamines.[10]                                             |
| Cetirizine       | Second               | Low to Moderate                         | Less sedating than first-generation, but more so than other second-generation drugs.[11] |
| Loratadine       | Second               | Low                                     | No significant difference from placebo in cognitive and psychomotor tests.[9]            |
| Fexofenadine     | Second               | Very Low                                | No significant sedative effect or impairment of cognitive function.[12]                  |
| Betahistine      | (Histamine Analogue) | Low                                     | Drowsiness reported in 7 out of 46 patients                                              |



in one study, compared to 16 with cinnarizine.[13]

Data compiled from multiple sources. Direct comparative incidence rates are not always available.

### **Table 2: Extrapyramidal Symptoms (EPS)**

Extrapyramidal symptoms are movement disorders that can be induced by drugs that block dopamine D2 receptors. Cinnarizine is a leading cause of drug-induced parkinsonism.[14]

| Antihistamine                            | Generation                                  | Incidence of EPS                                            | Notes                                                                                                          |
|------------------------------------------|---------------------------------------------|-------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Cinnarizine                              | First                                       | Incidence rate of 10.3 per 10,000 personmonths.[15]         | Risk increases with long-term use and in the elderly.[6][7][16] Symptoms can be severe and slow to resolve.[7] |
| Flunarizine                              | First (structurally related to cinnarizine) | Incidence rate of<br>21.03 per 10,000<br>person-months.[15] | Higher risk of EPS compared to cinnarizine.[15]                                                                |
| Other First-Generation<br>Antihistamines | First                                       | Rare                                                        | Generally not associated with a significant risk of EPS.                                                       |
| Second-Generation Antihistamines         | Second                                      | Very Rare/Not<br>Reported                                   | Not known to cause EPS due to their high selectivity for H1 receptors and poor CNS penetration.                |

Data compiled from multiple sources. Direct comparative incidence rates are not always available.



### **Table 3: Weight Gain**

Weight gain is a potential side effect of some antihistamines, thought to be related to their effects on histamine and serotonin receptors in the CNS which regulate appetite.

| Antihistamine                         | Generation | Incidence of<br>Weight Gain                                     | Notes                                                                  |
|---------------------------------------|------------|-----------------------------------------------------------------|------------------------------------------------------------------------|
| Cinnarizine                           | First      | Reported as a common side effect with prolonged use.[7] [8][17] | The exact incidence rate is not well-documented in comparative trials. |
| Flunarizine                           | First      | Can cause weight gain due to increased appetite.[18][19]        |                                                                        |
| Other First-Generation Antihistamines | First      | Can occur, but incidence varies.                                |                                                                        |
| Second-Generation Antihistamines      | Second     | Generally low, but can occur with some agents like cetirizine.  |                                                                        |

Data compiled from multiple sources. Direct comparative incidence rates are not always available.

### **Table 4: Anticholinergic Side Effects**

Anticholinergic effects result from the blockade of muscarinic acetylcholine receptors and can include dry mouth, blurred vision, urinary retention, and constipation.



| Antihistamine                    | Generation | Anticholinergic<br>Effects                                                       | Notes                                                                                      |
|----------------------------------|------------|----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Cinnarizine                      | First      | Present, includes dry<br>mouth, constipation,<br>and blurred vision.[20]<br>[21] | Cinnarizine has<br>known anticholinergic<br>properties.[20]                                |
| Diphenhydramine                  | First      | High                                                                             | Strong anticholinergic activity.                                                           |
| Chlorpheniramine                 | First      | Moderate                                                                         |                                                                                            |
| Second-Generation Antihistamines | Second     | Low to negligible                                                                | These agents are more selective for H1 receptors and have minimal anticholinergic effects. |

Data compiled from multiple sources. Direct comparative incidence rates are not always available.

# **Experimental Protocols**Assessment of Sedation

- a) Visual Analogue Scale (VAS)
- Methodology: The VAS is a subjective measurement tool for assessing the degree of sleepiness.[1][22] Patients are asked to mark their level of sleepiness on a continuous line, typically 100 mm in length, with endpoints labeled "not sleepy at all" and "extremely sleepy." The score is determined by measuring the distance from the "not sleepy at all" end to the patient's mark.[1][22] This is often done at baseline and at various time points after drug administration.[1]
- Application: This method was used in a large-scale surveillance study to compare the sedative profiles of various first and second-generation antihistamines.[1][22]
- b) Multiple Sleep Latency Test (MSLT)



- Methodology: The MSLT is an objective measure of the physiological tendency to fall asleep.
  It is conducted during the day following an overnight polysomnography to ensure adequate
  sleep the night before. The test consists of four or five 20-minute nap opportunities
  scheduled at two-hour intervals. The primary measures are the mean sleep latency (the
  average time it takes to fall asleep across all naps) and the number of sleep-onset REM
  periods (SOREMPs).
- Application: The MSLT is considered a gold standard for quantifying sleepiness and is used in clinical trials to assess the sedative effects of medications.
- c) Critical Flicker Fusion (CFF) Test
- Methodology: The CFF test measures the threshold at which a flickering light is perceived as
  a continuous, steady light. A decrease in the CFF threshold is indicative of CNS depression
  and sedation. The test involves presenting a flickering light to the subject and varying the
  frequency until the flicker is no longer detectable.
- Application: CFF is a sensitive and reliable method for assessing the sedative effects of drugs, including antihistamines.

### **Assessment of Extrapyramidal Symptoms (EPS)**

- Methodology: The assessment of drug-induced movement disorders typically involves a neurological examination and the use of standardized rating scales. Common scales include:
  - Simpson-Angus Scale (SAS): Used to measure drug-induced parkinsonism. It assesses rigidity, tremor, and akinesia.
  - Barnes Akathisia Rating Scale (BARS): Used to assess akathisia, a state of motor restlessness. It includes both objective and subjective components.[23]
  - Abnormal Involuntary Movement Scale (AIMS): Used to assess the severity of tardive dyskinesia, which involves involuntary, repetitive body movements.
- Application: These scales are used in clinical trials and post-marketing surveillance to monitor for and quantify the severity of EPS associated with medications like cinnarizine.[23]
   A thorough neurological and physical exam is also crucial for diagnosis.[4]



# Signaling Pathways and Experimental Workflow Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the therapeutic and side effects of cinnarizine and other antihistamines.



Click to download full resolution via product page

Caption: Histamine H1 Receptor Signaling Pathway.





Click to download full resolution via product page

Caption: Dopamine D2 Receptor Signaling and EPS.

### **Experimental Workflow**

The following diagram outlines a typical workflow for a clinical trial assessing the side effect profile of a new antihistamine compared to existing treatments.





Click to download full resolution via product page

Caption: Experimental Workflow for Side Effect Assessment.

### Conclusion



Cinnarizine, a first-generation antihistamine, demonstrates a distinct side effect profile compared to both other first-generation and second-generation agents. Its prominent sedative effects are a key consideration, similar to other first-generation antihistamines. However, its unique dopamine D2 receptor antagonism significantly increases the risk of extrapyramidal symptoms, a side effect not commonly associated with other antihistamines.[15][24] While effective for vertigo and motion sickness, the potential for these neurological side effects, particularly in the elderly and with long-term use, necessitates careful risk-benefit assessment. [6][7][16] Second-generation antihistamines offer a much more favorable safety profile regarding sedation and lack the risk of EPS, making them the preferred choice for allergic conditions. The selection of an appropriate antihistamine should be guided by the clinical indication and a thorough understanding of the comparative side effect profiles.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evaluation of efficacy and sedative profiles of H(1) antihistamines by large-scale surveillance using the visual analogue scale (VAS) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnarizine: A Contemporary Review PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. Side effects of cinnarizine NHS [nhs.uk]
- 6. Experiences with Cinnarizine | HealthUnlocked [healthunlocked.com]
- 7. biomedicus.gr [biomedicus.gr]
- 8. What are the side effects of Cinnarizine? [synapse.patsnap.com]
- 9. Initial and steady-state effects of diphenhydramine and loratadine on sedation, cognition, mood, and psychomotor performance PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antihistamines NHS [nhs.uk]
- 11. karger.com [karger.com]

### Validation & Comparative





- 12. researchgate.net [researchgate.net]
- 13. A double-blind crossover study comparing betahistine and cinnarizine in the treatment of recurrent vertigo in patients in general practice PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cinnarizine Wikipedia [en.wikipedia.org]
- 15. Extrapyramidal symptoms after exposure to calcium channel blocker-flunarizine or cinnarizine PMC [pmc.ncbi.nlm.nih.gov]
- 16. Movement disorders and depression due to flunarizine and cinnarizine PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medindia.net [medindia.net]
- 18. 1mg.com [1mg.com]
- 19. Fluver | 10 mg | Tablet | ফ্লুভার ১০ মি.গ্রা. ট্যাবলেট | ACI Limited | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 20. drugtodayonline.com [drugtodayonline.com]
- 21. Motion Sickness Medication: Anticholinergic Agents, Piperazine Antihistamines, Sympathomimetics [emedicine.medscape.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. [Akathisia, parkinsonism and depression induced by cinnarizine: a case report] PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Flunarizine- and cinnarizine-induced extrapyramidal reactions PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Side Effect Profiles: Cinnarizine vs. Other Antihistamines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681350#comparative-analysis-of-side-effect-profiles-cinnarizine-vs-other-antihistamines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com